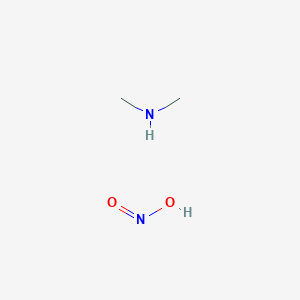![molecular formula C14H28O8 B14720086 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid CAS No. 20579-54-8](/img/structure/B14720086.png)
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate; propanoic acid: is an organic compound that belongs to the class of esters. It is characterized by the presence of multiple ethoxy groups and a propanoate ester group. This compound is known for its solubility in water and various organic solvents, making it useful in a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate typically involves the esterification of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethanol with propanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: The reaction is typically carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents used include toluene or dichloromethane.
Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to speed up the reaction.
Duration: The reaction is allowed to proceed for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate involves similar steps but on a larger scale. Continuous flow reactors may be used to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an alcohol.
Substitution: The major product is an ether or an amine, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, altering their function. The ethoxy groups provide hydrophilicity, enhancing its solubility and facilitating its transport across cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acetate
- 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl stearate
- Tetraethylene glycol p-toluenesulfonate
Uniqueness
Compared to similar compounds, 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate is unique due to its specific ester group, which imparts distinct chemical properties. Its solubility and reactivity make it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.
Propiedades
Número CAS |
20579-54-8 |
|---|---|
Fórmula molecular |
C14H28O8 |
Peso molecular |
324.37 g/mol |
Nombre IUPAC |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid |
InChI |
InChI=1S/C11H22O6.C3H6O2/c1-2-11(13)17-10-9-16-8-7-15-6-5-14-4-3-12;1-2-3(4)5/h12H,2-10H2,1H3;2H2,1H3,(H,4,5) |
Clave InChI |
HIOUARMXQYOLRW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)O.CCC(=O)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


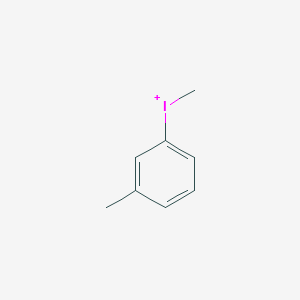
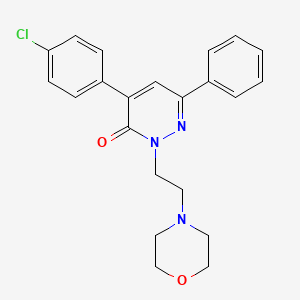
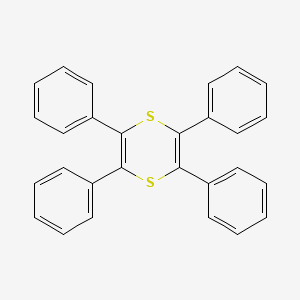
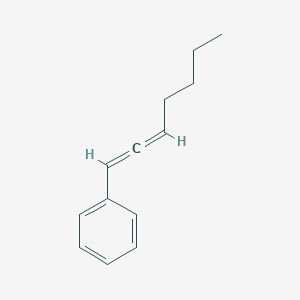
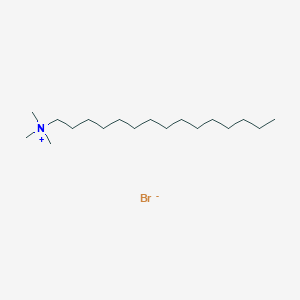

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
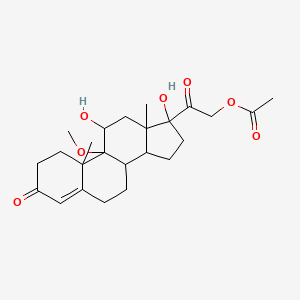

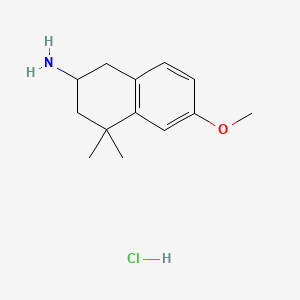
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

